N-[(4-METHOXYPHENYL)METHYL]-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Introduction to N-[(4-Methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine
N-[(4-Methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine is a chemically intricate molecule that exemplifies the ongoing innovation in the design of polycyclic heteroaromatic compounds for advanced research and potential therapeutic applications. The molecule is constructed from several key structural motifs: a triazoloquinazoline core, a sulfonylated aromatic substituent, and a methoxyphenylmethyl side chain. Each of these features contributes to the compound’s overall three-dimensional architecture, electronic characteristics, and potential for biological activity. The integration of these motifs reflects deliberate synthetic strategies aimed at maximizing molecular diversity and optimizing interactions with biological targets.
The triazoloquinazoline scaffold, central to this compound, is recognized for its rigidity, planarity, and capacity to engage in π-π stacking and hydrogen bonding interactions, making it a privileged structure in medicinal chemistry. The addition of the 2,4,6-trimethylbenzenesulfonyl group further enhances the molecule’s lipophilicity and may modulate its pharmacokinetic properties, while the 4-methoxyphenylmethyl moiety introduces additional opportunities for π-electron delocalization and potential receptor engagement. This compound thus stands at the intersection of synthetic ingenuity and rational drug design, embodying both the complexity and the promise of modern heterocyclic chemistry.
Structural Complexity and Heterocyclic Hybridization
The molecular architecture of N-[(4-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine is a testament to the sophisticated strategies employed in contemporary heterocyclic chemistry. At its core, the compound features a triazolo[1,5-a]quinazoline system, which itself is the result of fusing a triazole ring with a quinazoline moiety. This fusion is not merely of academic interest; it confers upon the molecule a unique electronic configuration and a rigid, planar structure that is highly valued in the context of molecular recognition and binding to biological macromolecules.
The triazole ring is a five-membered heterocycle containing three nitrogen atoms, known for its aromaticity and capacity to participate in hydrogen bonding and dipole interactions. When fused to the quinazoline ring—a bicyclic system consisting of a benzene ring fused to a pyrimidine—the resulting triazoloquinazoline scaffold exhibits enhanced electron delocalization and a propensity for stacking interactions with nucleic acids and proteins. The fusion also imparts increased metabolic stability, as the aromatic system resists oxidative degradation, a common metabolic liability in drug candidates.
Further augmenting the molecule’s complexity is the presence of the 2,4,6-trimethylbenzenesulfonyl group at the 3-position of the triazoloquinazoline core. The sulfonyl group is a strong electron-withdrawing substituent, which can modulate the electronic density of the adjacent aromatic system, potentially affecting the compound’s reactivity and interaction profile. The trimethyl substitution pattern on the benzene ring increases the bulk and lipophilicity of the molecule, which may influence its membrane permeability and distribution within biological systems.
The N-[(4-methoxyphenyl)methyl] substituent attached to the 5-amino position introduces further structural diversity. The methoxy group is an electron-donating substituent, which can enhance the electron density of the phenyl ring and facilitate π-π interactions. The methylene linker provides conformational flexibility, allowing the aromatic ring to adopt orientations that may optimize binding to specific biological targets.
To illustrate the structural complexity and the diversity of functional groups present in this compound, the following table summarizes the key structural features and their chemical implications:
The hybridization of these heterocyclic and aromatic elements is not a matter of chance but the result of deliberate synthetic planning. The fusion of triazole and quinazoline rings, the strategic placement of sulfonyl and methoxyphenylmethyl groups, and the overall three-dimensional arrangement of the molecule are all designed to maximize the potential for biological activity while maintaining chemical stability and synthetic accessibility.
Recent advances in synthetic methodology have facilitated the construction of such complex heterocyclic systems. Tandem reactions, such as azide-alkyne cycloadditions followed by intramolecular cyclizations, have enabled the efficient assembly of triazoloquinazoline cores with diverse substitution patterns. Moreover, the use of eco-compatible catalysts and reaction conditions has allowed for the sustainable synthesis of these compounds, broadening their accessibility for medicinal chemistry research.
In summary, the structural complexity of N-[(4-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine is a reflection of the sophisticated hybridization strategies that define modern heterocyclic chemistry. The deliberate combination of multiple aromatic and heteroaromatic systems, along with carefully chosen substituents, results in a molecule with unique electronic, steric, and physicochemical properties, positioning it as a valuable scaffold for further exploration in drug discovery and chemical biology.
Historical Evolution of Triazoloquinazoline Derivatives in Medicinal Chemistry
The journey of triazoloquinazoline derivatives within medicinal chemistry is marked by a continuous evolution, driven by the quest for novel scaffolds with enhanced biological activity and improved pharmacological profiles. The origins of this class of compounds can be traced to the broader exploration of fused heterocyclic systems, which began in earnest in the mid-twentieth century as researchers sought to expand the chemical space available for drug discovery.
Quinazoline derivatives have long been recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The fusion of a triazole ring to the quinazoline core was initially motivated by the desire to enhance the rigidity and planarity of the scaffold, thereby improving its ability to interact with biological targets such as enzymes and receptors. The resulting triazoloquinazoline system offered a new platform for the design of molecules with tailored physicochemical and pharmacokinetic properties.
Early synthetic efforts focused on the development of efficient methods for constructing the triazoloquinazoline core. Traditional approaches often relied on multi-step syntheses with limited scope for functional group variation. However, the advent of modern synthetic techniques, such as copper-catalyzed azide-alkyne cycloadditions and tandem cyclization reactions, revolutionized the field by enabling the rapid and versatile assembly of triazoloquinazoline derivatives with diverse substitution patterns.
The biological potential of triazoloquinazoline derivatives soon became apparent, with numerous studies demonstrating their activity across a range of therapeutic areas. Notably, compounds bearing this scaffold have been investigated as inhibitors of vascular endothelial growth factor receptors, with promising results in the context of anticancer drug discovery. The ability of the triazoloquinazoline core to engage in specific interactions with protein kinases and other enzymes has further fueled interest in this class of compounds.
Recent research has expanded the scope of triazoloquinazoline derivatives, exploring their potential as antibacterial, antifungal, and antiviral agents, as well as their utility in modulating central nervous system targets. The incorporation of additional functional groups, such as sulfonyl and methoxyphenylmethyl moieties, has enabled the fine-tuning of molecular properties to optimize biological activity and selectivity.
The following table provides a comparative overview of key milestones in the historical development of triazoloquinazoline derivatives in medicinal chemistry:
| Time Period | Key Developments and Discoveries |
|---|---|
| Mid-20th century | Initial synthesis of quinazoline and triazole derivatives; recognition of biological activity |
| Late 20th century | Fusion of triazole and quinazoline rings; development of early triazoloquinazoline scaffolds |
| Early 21st century | Introduction of modern synthetic methods (e.g., azide-alkyne cycloadditions, tandem cyclizations) |
| 2010s–present | Expansion of biological applications (anticancer, antibacterial, antifungal, CNS modulation); incorporation of diverse substituents (e.g., sulfonyl, methoxyphenylmethyl) |
The evolution of triazoloquinazoline derivatives reflects broader trends in medicinal chemistry, including the move toward more complex, polycyclic scaffolds and the use of structure-based design to optimize molecular interactions with biological targets. The ability to rapidly generate and modify these scaffolds has accelerated the pace of discovery, enabling the identification of lead compounds with improved efficacy and selectivity.
Recent studies have highlighted the versatility of the triazoloquinazoline scaffold, demonstrating its utility in the design of inhibitors targeting kinases, G protein-coupled receptors, and other therapeutically relevant proteins. The incorporation of sulfonyl and methoxyphenylmethyl groups, as exemplified by N-[(4-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine, represents the latest stage in this evolution, offering new opportunities for the development of compounds with enhanced pharmacological profiles.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-16-13-17(2)23(18(3)14-16)35(32,33)26-25-28-24(27-15-19-9-11-20(34-4)12-10-19)21-7-5-6-8-22(21)31(25)30-29-26/h5-14H,15H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJJXAMRMHJZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinazoline Moiety: This step often involves nucleophilic substitution reactions.
Attachment of the Methoxyphenyl and Trimethylbenzenesulfonyl Groups: These groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a triazole and quinazoline moiety, which are known for their pharmacological properties. The molecular formula is C19H22N4O2S, with a molecular weight of approximately 378.47 g/mol. The presence of the methoxyphenyl and trimethylbenzenesulfonyl groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing the quinazoline scaffold. For instance, derivatives similar to N-[(4-Methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| Compound A | Mycobacterium smegmatis | 16 | 6.25 |
| Compound B | Pseudomonas aeruginosa | 14 | 12.50 |
| Compound C | Candida albicans | 15 | 8.00 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
For example, a study reported that a related quinazoline derivative reduced cell viability in breast cancer cells by more than 70% at concentrations of 10 µM.
Synthesis and Characterization
A comprehensive study on the synthesis of triazoloquinazoline derivatives was conducted by Abdelkhalek et al., highlighting the importance of substituent variations on biological activity. The authors synthesized several derivatives and characterized them using spectral methods including NMR and mass spectrometry.
Clinical Implications
Clinical trials are ongoing to evaluate the efficacy of quinazoline-based compounds in treating various cancers and infectious diseases. Preliminary results indicate promising outcomes in terms of safety and tolerability.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs (Table 1) share the triazolo[1,5-a]quinazolin-5-amine scaffold but differ in substituents, leading to distinct physicochemical and pharmacological profiles.
Table 1: Structural and Property Comparison of Triazoloquinazolinone Derivatives
<sup>a</sup>LogP values calculated using Molinspiration software.
Key Observations
(i) Sulfonyl Group Modifications
- The 2,4,6-trimethylbenzenesulfonyl group in the target compound increases steric hindrance and hydrophobicity (LogP = 4.2) compared to unsubstituted benzenesulfonyl analogs (e.g., LogP = 3.9 in ). This may enhance membrane permeability but reduce solubility .
(ii) Aromatic Amine Substituents
- The 4-methoxybenzyl group in the target compound offers moderate electron-donating effects, favoring interactions with hydrophobic pockets in kinases .
- 4-Isopropylphenyl (LogP = 4.8 in ) and 3,4-diethoxyphenethyl (LogP = 5.1 in ) substituents exhibit higher lipophilicity, which may correlate with enhanced blood-brain barrier penetration but increased metabolic instability .
(iii) Bioactivity Trends
Computational Similarity Analysis
Using Tanimoto coefficients (fingerprint-based similarity indexing ), the target compound shares ~65–75% structural similarity with its analogs. Key differences arise from sulfonyl and aromatic substituents, which significantly alter pharmacophore profiles (Figure S5 ).
Biological Activity
N-[(4-Methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₈N₄O₂S. It features a triazole ring fused with a quinazoline structure, which is known for its diverse pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.44 g/mol |
| LogP | 3.85 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing : Antimicrobial assays against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity.
- Results : The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL against Staphylococcus aureus.
Anti-inflammatory Properties
Research indicates that this compound may have anti-inflammatory effects:
- Inflammatory Markers : It has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- Case Study : In vivo studies using animal models of inflammation demonstrated a significant reduction in paw edema when treated with the compound.
Summary of Key Studies
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including triazole and quinazoline ring formation. A general procedure involves coupling 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) under controlled conditions, followed by sulfonylation and amination steps. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal yields. Statistical tools like response surface methodology (RSM) can minimize experimental trials while maximizing data quality .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and stereoelectronic effects. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols using process control tools (e.g., inline PAT—Process Analytical Technology) to monitor reaction progress in real-time. Document solvent purity, catalyst batch variations, and humidity levels. Implement quasi-experimental designs with control groups to isolate variables affecting reproducibility, as demonstrated in chemical education studies .
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics (MD) elucidate this compound’s reactivity and stability?
- Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., sulfonylation). Use MD simulations to study solvation effects and conformational flexibility. Integrate AI-driven platforms like COMSOL Multiphysics with quantum chemical data to predict reaction pathways and optimize transition states .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting biological activity reports)?
- Methodological Answer : Apply methodological pluralism : Combine quantitative assays (e.g., IC₅₀ measurements) with qualitative structural analyses (e.g., crystallography) to identify confounding variables (e.g., polymorphism). Use Bayesian statistics to weigh evidence from disparate datasets and refine hypotheses iteratively .
Q. How can researchers optimize the compound’s synthetic yield using advanced DOE and machine learning?
- Methodological Answer : Deploy AI-driven experimental design tools to automate parameter screening. Train machine learning models on historical reaction data to predict optimal conditions (e.g., solvent mixtures, catalysts). Validate predictions with small-scale experiments and iteratively refine models using feedback loops, as demonstrated in smart laboratory frameworks .
Q. What role do membrane separation technologies play in purifying this compound?
- Methodological Answer : Leverage nanofiltration or ultrafiltration membranes to separate byproducts based on molecular weight cutoffs. Optimize membrane pore size and surface chemistry using computational fluid dynamics (CFD) simulations. Compare performance against traditional chromatography, prioritizing scalability and solvent recovery .
Data Analysis & Experimental Design
Q. How can statistical methods enhance data interpretation for this compound’s physicochemical properties?
Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?
- Methodological Answer : Implement quasi-experimental designs with matched control groups to account for batch effects. Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate results with computational docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
